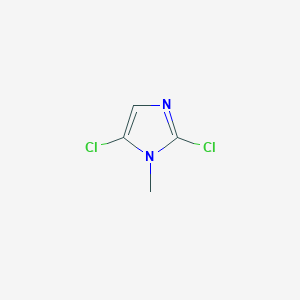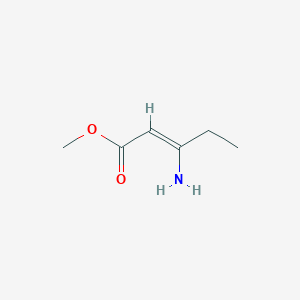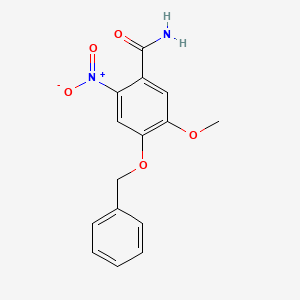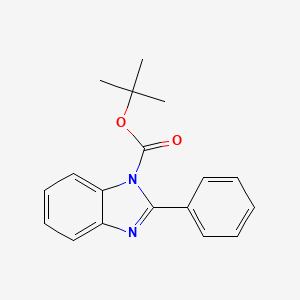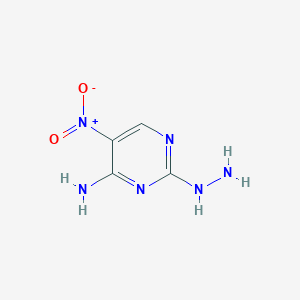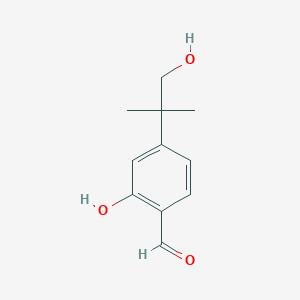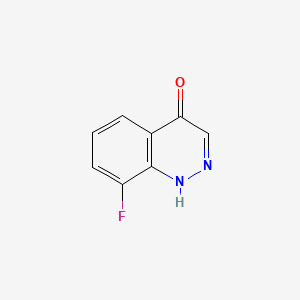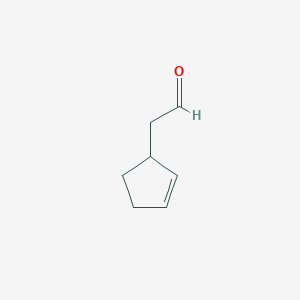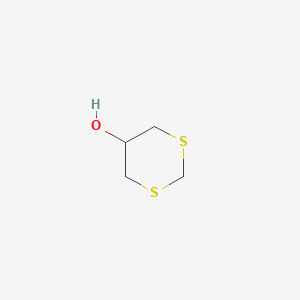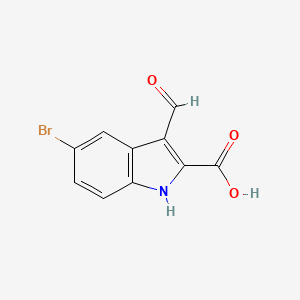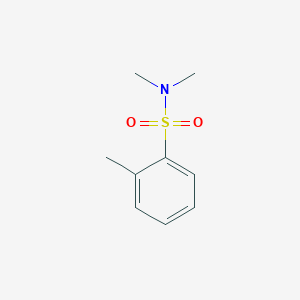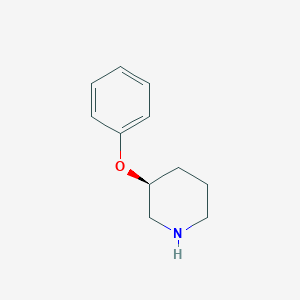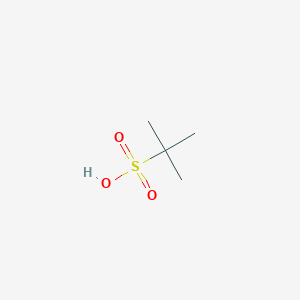![molecular formula C13H11NO3 B6597805 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS No. 1083380-65-7](/img/structure/B6597805.png)
3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid is a heterocyclic compound with the empirical formula C13H11NO3 and a molecular weight of 229.23 g/mol . This compound features a benzoic acid moiety linked to a pyrrole ring via a formyl group, making it a valuable building block in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that pyrrole-containing compounds, which include this compound, have a broad range of biological activities . They are involved in various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Mode of Action
Pyrrole-containing compounds are known to interact with their targets in diverse ways, leading to a variety of biological effects .
Biochemical Pathways
It’s known that pyrrole-containing compounds can affect a wide range of biochemical pathways .
Result of Action
It’s known that pyrrole-containing compounds can have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid typically involves the condensation of a pyrrole derivative with a benzoic acid derivative. One common method includes the reaction of 2-formylpyrrole with methyl benzoate under acidic conditions to form the desired product . The reaction conditions often involve the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the condensation reaction.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: 3-[(2-Carboxy-1H-pyrrol-1-yl)methyl]benzoic acid
Reduction: 3-[(2-Hydroxymethyl-1H-pyrrol-1-yl)methyl]benzoic acid
Substitution: Halogenated or nitrated derivatives of the pyrrole ring
Scientific Research Applications
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
2-Formylpyrrole: A simpler analog with similar reactivity but lacking the benzoic acid moiety.
3-[(2-Hydroxymethyl-1H-pyrrol-1-yl)methyl]benzoic acid: A reduced form of the compound with different chemical properties.
3-[(2-Carboxy-1H-pyrrol-1-yl)methyl]benzoic acid:
Uniqueness
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid is unique due to its combination of a formyl group, a pyrrole ring, and a benzoic acid moiety. This structure provides a versatile platform for chemical modifications and the development of novel compounds with diverse applications in research and industry .
Properties
IUPAC Name |
3-[(2-formylpyrrol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-12-5-2-6-14(12)8-10-3-1-4-11(7-10)13(16)17/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAISJSKPMHDWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083380-65-7 |
Source


|
| Record name | 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid](/img/structure/B6597744.png)
